2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide
Overview
Description
2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide is a synthetic organic compound with the molecular formula C₁₀H₉Cl₃NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of chloro and dichloro substituents on the benzyl and acetamide groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide typically involves the reaction of 2,4-dichlorobenzyl chloride with N-methylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits the activity of enzymes involved in fatty acid synthesis, leading to the disruption of cell membrane integrity in plants. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide
- 2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide
- 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide
Uniqueness
2-Chloro-N-(2,4-dichloro-benzyl)-N-methyl-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use.
Properties
IUPAC Name |
2-chloro-N-[(2,4-dichlorophenyl)methyl]-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c1-14(10(15)5-11)6-7-2-3-8(12)4-9(7)13/h2-4H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXWFBXXEOEWAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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